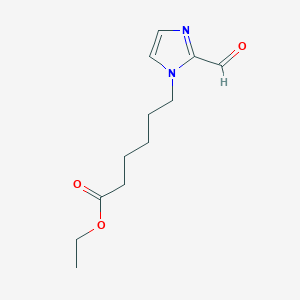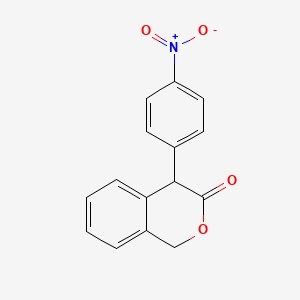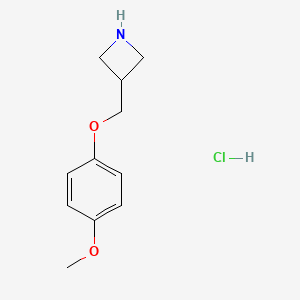
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride: is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 4-methoxy-phenoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-propanol derivative.
Introduction of the 4-Methoxy-phenoxymethyl Group: This step involves the nucleophilic substitution reaction where the azetidine ring is reacted with 4-methoxyphenol in the presence of a base such as sodium hydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-phenoxymethyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
作用機序
The mechanism of action of 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy-phenoxymethyl group may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride
- 3-(4-Methoxy-phenoxymethyl)-pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring’s strained nature can lead to different reactivity patterns compared to piperidine or pyrrolidine derivatives, making it a valuable compound for exploring new chemical and biological spaces.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
3-[(4-methoxyphenoxy)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-2-4-11(5-3-10)14-8-9-6-12-7-9;/h2-5,9,12H,6-8H2,1H3;1H |
InChIキー |
FCOOKTFNCMKNHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



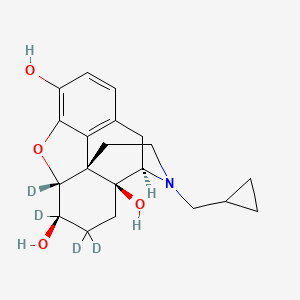
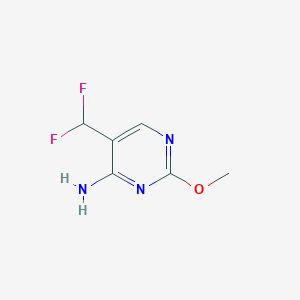

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

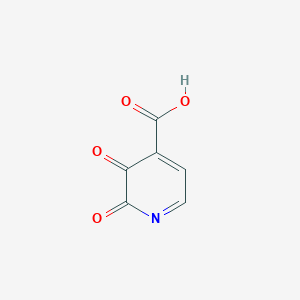
![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
